1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757575
InChI: InChI=1S/C13H14ClNO2/c1-13(2,16)8-17-9-3-4-10-11(14)5-6-15-12(10)7-9/h3-7,16H,8H2,1-2H3
SMILES:
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol

1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC15757575

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol -

Specification

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
IUPAC Name 1-(4-chloroquinolin-7-yl)oxy-2-methylpropan-2-ol
Standard InChI InChI=1S/C13H14ClNO2/c1-13(2,16)8-17-9-3-4-10-11(14)5-6-15-12(10)7-9/h3-7,16H,8H2,1-2H3
Standard InChI Key XRKWXIVETIGZLY-UHFFFAOYSA-N
Canonical SMILES CC(C)(COC1=CC2=NC=CC(=C2C=C1)Cl)O

Introduction

1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol is a chemical compound belonging to the quinoline derivatives class, known for their diverse biological activities, particularly in medicinal chemistry. This compound features a chloroquinoline moiety linked through an ether bond to a tertiary alcohol. The presence of the chloro group and the quinoline structure suggests potential applications in pharmaceuticals, especially as therapeutic agents.

Synthesis

The synthesis of 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol typically involves several steps, including the formation of the ether bond. Reaction conditions often require heating and may involve specific catalysts or bases to facilitate the reaction. Palladium-catalyzed reactions are common for introducing substituents onto the quinoline ring.

Potential Applications

Quinoline derivatives, including 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol, have shown significant activity against various pathogens and cancer cells. This suggests that this compound may exhibit similar properties, making it a candidate for further research in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator